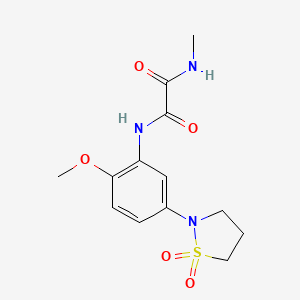

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-methyloxalamide

Description

Properties

IUPAC Name |

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-methyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O5S/c1-14-12(17)13(18)15-10-8-9(4-5-11(10)21-2)16-6-3-7-22(16,19)20/h4-5,8H,3,6-7H2,1-2H3,(H,14,17)(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBNGZHAECZJKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-methyloxalamide typically involves multi-step organic reactions. The process begins with the preparation of the isothiazolidine ring, followed by the introduction of the methoxyphenyl group. The final step involves the formation of the oxalamide linkage. Common reagents used in these reactions include methoxybenzene, oxalyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-methyloxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-methyloxalamide has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-methyloxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Phenylpiperidines: Compounds containing a phenylpiperidine skeleton, such as fentanyl and haloperidol.

Oxalamides: Compounds with an oxalamide moiety, including oxaliplatin and oxamflatin.

Uniqueness

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-methyloxalamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-methyloxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 431.5 g/mol. The compound features a unique combination of functional groups, including a dioxidoisothiazolidinyl moiety and a methoxyphenyl group, which contribute to its distinct biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H25N3O5S |

| Molecular Weight | 431.5 g/mol |

| CAS Number | 1105228-94-1 |

| Density | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

Research suggests that this compound may interact with various biological targets, including enzymes and receptors. Although the exact mechanisms remain to be fully elucidated, several hypotheses have emerged:

- Enzyme Inhibition : The compound may inhibit specific enzymes such as cyclin-dependent kinase 2, which plays a critical role in cell cycle regulation.

- Protein-Ligand Interactions : It is believed that the compound could modulate protein functions through binding interactions, potentially affecting downstream signaling pathways.

- Gene Expression Modulation : Changes in gene expression patterns have been hypothesized to result from the compound's interaction with nuclear receptors or transcription factors.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. The compound is thought to disrupt cell membrane integrity in target organisms, leading to cell death. This activity is particularly significant against certain bacterial strains and fungi, although specific data on efficacy and mechanisms are still under investigation.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Similarities | Differences |

|---|---|---|

| N-[5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl]-2-(4-piperidin-1-ylphenyl)acetamide | Dioxidoisothiazolidin moiety | Indazol group presence |

| N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methylbenzamide | Dioxidoisothiazolidin moiety | Methyl substitution on phenyl group |

Q & A

Basic Question: What are the optimal synthetic routes and purification methods for N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-methyloxalamide?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including:

- Step 1: Formation of the isothiazolidinone-dioxide moiety via cyclization of β-chlorocysteine derivatives under oxidative conditions (e.g., H₂O₂/NaOH) .

- Step 2: Coupling of the isothiazolidinone fragment to the methoxyphenyl group using Ullmann or Buchwald-Hartwig amination .

- Step 3: Oxalamide bond formation via reaction of oxalyl chloride with methylamine and the substituted phenyl intermediate under inert conditions .

Purification: - Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is critical for isolating intermediates .

- Final purification may require preparative HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .

Basic Question: How is the molecular structure of this compound characterized in academic research?

Methodological Answer:

Structural elucidation relies on:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C2, isothiazolidinone-dioxide at C5) .

- IR Spectroscopy: Peaks at ~1680 cm⁻¹ (oxalamide C=O) and ~1320/1150 cm⁻¹ (S=O stretching) .

- X-ray Crystallography: Resolves spatial arrangement, including dihedral angles between the phenyl and isothiazolidinone rings .

Basic Question: What in vitro assays are recommended for initial biological activity screening?

Methodological Answer:

- Cytotoxicity: MTT assay against cancer cell lines (e.g., HCT-116, MCF-7) to assess IC₅₀ values .

- Enzyme Inhibition: Fluorescence-based assays targeting kinases (e.g., CDK2) or proteases, with ATP/NADH competition protocols .

- Antimicrobial Screening: Broth microdilution (CLSI guidelines) for MIC determination against Gram-positive/negative bacteria .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

- Substituent Variation: Synthesize analogs with halogen (Cl, F) or electron-donating groups (e.g., -OCH₃) at the phenyl ring to modulate electronic effects .

- Bioisosteric Replacement: Replace the isothiazolidinone-dioxide with sulfonamide or oxazolidinone groups to assess tolerance .

- Pharmacophore Mapping: Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonding at the oxalamide moiety) .

Advanced Question: What experimental approaches elucidate the compound’s mechanism of action in cancer models?

Methodological Answer:

- Molecular Docking: AutoDock Vina or Glide to predict binding to CDK2 (PDB: 1H1P), focusing on interactions with Val18 and Asp145 .

- Western Blotting: Assess downstream targets (e.g., p21, cyclin D1) in treated vs. untreated cells to confirm cell cycle arrest .

- RNA Sequencing: Identify differentially expressed genes in apoptosis pathways (e.g., BAX, BCL-2) post-treatment .

Advanced Question: How should researchers address contradictions in reported biological activity data?

Methodological Answer:

- Reproducibility Checks: Validate assays under standardized conditions (e.g., cell passage number, serum-free media) .

- Metabolic Stability Testing: Incubate compounds with liver microsomes to rule out false negatives due to rapid degradation .

- Synergistic Studies: Combine with known inhibitors (e.g., doxorubicin) to identify additive vs. antagonistic effects .

Advanced Question: What methodologies assess the compound’s stability and reactivity under physiological conditions?

Methodological Answer:

- pH Stability: Incubate in buffers (pH 1.2–7.4) and monitor degradation via LC-MS over 24 hours .

- Light Sensitivity: Expose to UV-Vis light (300–800 nm) and track photodegradation products .

- Reactivity with Nucleophiles: React with glutathione (5 mM) in PBS to simulate intracellular thiol interactions .

Advanced Question: How can computational modeling guide the design of analogs with improved pharmacokinetics?

Methodological Answer:

- ADMET Prediction: Use SwissADME to optimize logP (target: 2–3) and reduce CYP450 inhibition .

- Free Energy Perturbation (FEP): Calculate binding affinity changes for analogs using Desmond or AMBER .

- Solubility Enhancement: Introduce polar groups (e.g., -OH, -SO₃H) while monitoring permeability via PAMPA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.